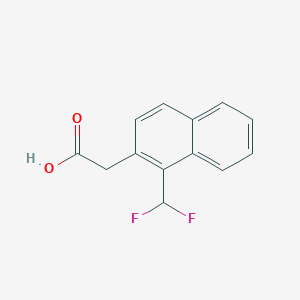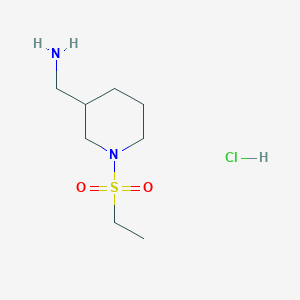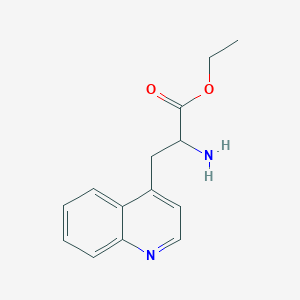
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is a member of the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-8-ethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-8-ethylquinoline with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Techniques such as distillation and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones or aldehydes, while substitution reactions can produce various quinoline derivatives .
Scientific Research Applications
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-8-ethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular function. Detailed studies are required to fully elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-8-methylquinolin-3-yl)ethanol
- 2-Chloroquinoline-3-carbaldehyde
- 8-Ethylquinoline derivatives
Uniqueness
1-(2-Chloro-8-ethylquinolin-3-yl)ethanol is unique due to its specific structural features, such as the presence of both a chlorine atom and an ethyl group on the quinoline ring. These features contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(2-chloro-8-ethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-3-9-5-4-6-10-7-11(8(2)16)13(14)15-12(9)10/h4-8,16H,3H2,1-2H3 |
InChI Key |
UWMITEPKYOWLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)


![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)

![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)


![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)

![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)


